![molecular formula C12H9ClO3S B8582383 2-[5-(4-chlorophenyl)thiophen-2-yl]-2-hydroxyacetic acid](/img/structure/B8582383.png)
2-[5-(4-chlorophenyl)thiophen-2-yl]-2-hydroxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[5-(4-chlorophenyl)thiophen-2-yl]-2-hydroxyacetic acid is an organic compound that features a thienyl group and a chlorophenyl group attached to a glycolic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)thiophen-2-yl]-2-hydroxyacetic acid typically involves the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
化学反応の分析
Types of Reactions
2-[5-(4-chlorophenyl)thiophen-2-yl]-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thienyl alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thienyl alcohol derivatives.
Substitution: Substituted chlorophenyl derivatives.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-[5-(4-chlorophenyl)thiophen-2-yl]-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 5-(4-Bromophenyl)thien-2-ylglycolic acid
- 5-(4-Methylphenyl)thien-2-ylglycolic acid
- 5-(4-Fluorophenyl)thien-2-ylglycolic acid
Uniqueness
2-[5-(4-chlorophenyl)thiophen-2-yl]-2-hydroxyacetic acid is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs with different substituents.
特性
分子式 |
C12H9ClO3S |
|---|---|
分子量 |
268.72 g/mol |
IUPAC名 |
2-[5-(4-chlorophenyl)thiophen-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C12H9ClO3S/c13-8-3-1-7(2-4-8)9-5-6-10(17-9)11(14)12(15)16/h1-6,11,14H,(H,15,16) |
InChIキー |
NJAGPMMIHLEZDY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C(C(=O)O)O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-[3-(iodomethyl)phenyl]propanoate](/img/structure/B8582304.png)
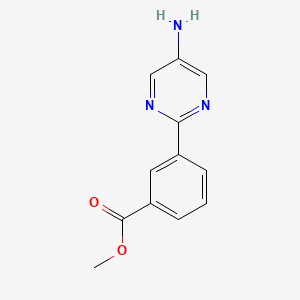
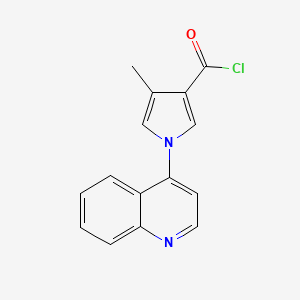
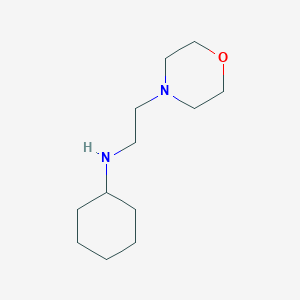
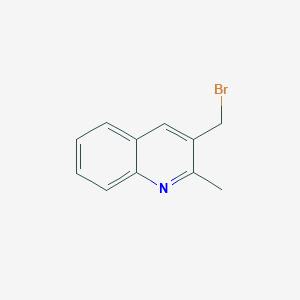
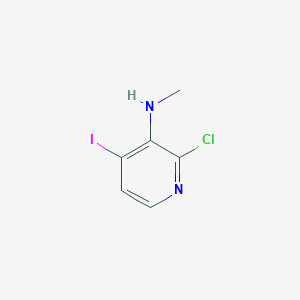
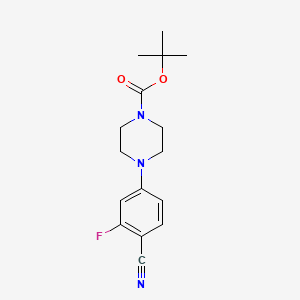
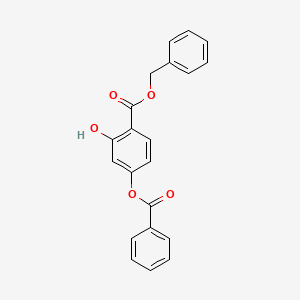
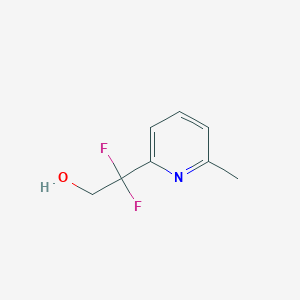
![ethyl 3-[4-hydroxy-3-(pyridin-3-ylcarbamoyl)phenyl]propanoate](/img/structure/B8582374.png)
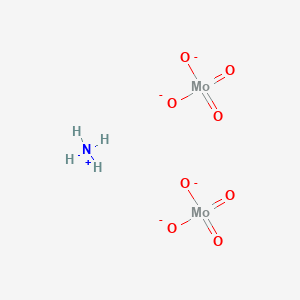

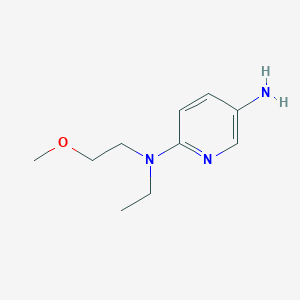
![1H-benzimidazol-2-yl-[3-(3-chloropyrazin-2-yl)oxyazetidin-1-yl]methanone](/img/structure/B8582396.png)
